1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Overview
Description
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is a chemical compound with the molecular formula C13H16F3N3O2 and a molecular weight of 303.28 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a benzyl group that contains nitro and trifluoromethyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 1-methylpiperazine with 4-nitro-2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Difluoromethyl or monofluoromethyl derivatives: Formed by the reduction of the trifluoromethyl group.
Substituted benzyl derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its biological activity by influencing the compound’s electronic properties and binding affinity to target molecules. The piperazine ring provides a scaffold that can interact with various biological receptors and enzymes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4-nitrobenzyl)piperazine
- 1-Methyl-4-(4-trifluoromethylbenzyl)piperazine
- 1-Methyl-4-(4-chloro-2-(trifluoromethyl)benzyl)piperazine
Uniqueness
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is unique due to the presence of both nitro and trifluoromethyl groups on the benzyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various research applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group can be modified to explore different biological activities .
Properties
IUPAC Name |
1-methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-17-4-6-18(7-5-17)9-10-2-3-11(19(20)21)8-12(10)13(14,15)16/h2-3,8H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHFIIDGPWSVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676603 | |
Record name | 1-Methyl-4-{[4-nitro-2-(trifluoromethyl)phenyl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694499-24-6 | |
Record name | 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0694499246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-4-{[4-nitro-2-(trifluoromethyl)phenyl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-(4-nitro-2-trifluoromethyl-benzyl)-piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBE32EM8SQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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